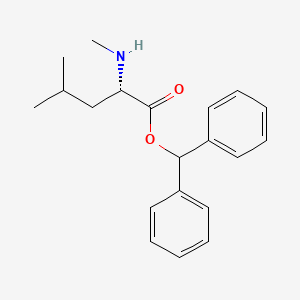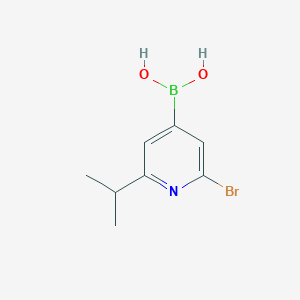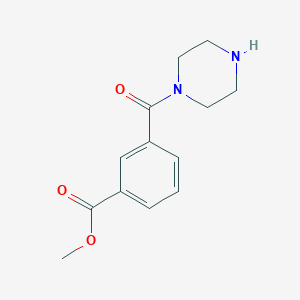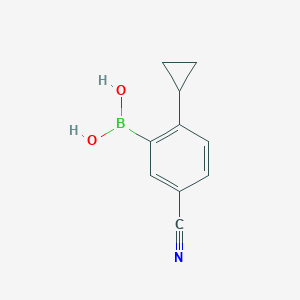
(5-Cyano-2-cyclopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative that features a cyano group and a cyclopropyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Cyano-2-cyclopropylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method typically employs an aryl halide, a boronic acid or boronate ester, and a palladium catalyst under mild reaction conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst, solvent, and reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-2-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(5-Cyano-2-cyclopropylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Cyano-2-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters, which facilitate the transfer of functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H10BNO2 |
|---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-7-1-4-9(8-2-3-8)10(5-7)11(13)14/h1,4-5,8,13-14H,2-3H2 |
InChI Key |
WOBKSWVRCDXKOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


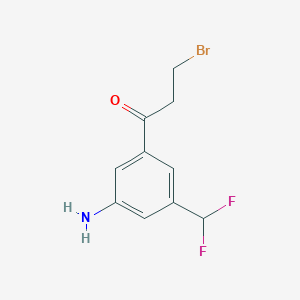
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
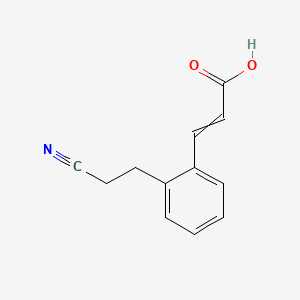
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
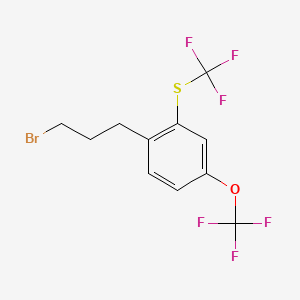
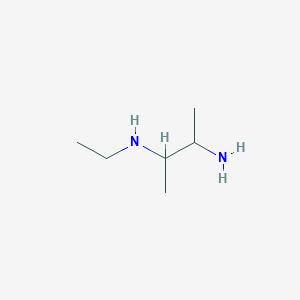
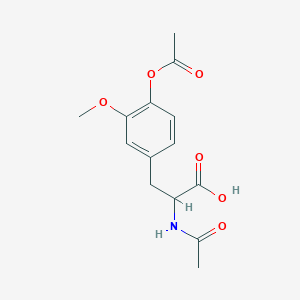
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)

